molecular formula C14H17N3O2 B7458929 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide

2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide

Cat. No. B7458929
M. Wt: 259.30 g/mol
InChI Key: HMWLTWIPRFQWFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide (MTB) is a chemical compound with potential applications in scientific research. It belongs to the class of pyrazole derivatives and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are important for the growth and survival of cancer cells. 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been reported to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II and DNA polymerase. 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has also been reported to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in preventing the growth and spread of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in lab experiments is its high purity and yield. The synthesis method for 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been reported to yield high purity and yield of the compound. This makes it easier for researchers to obtain pure 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide for their experiments. However, one of the limitations of using 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is its potential toxicity. 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been reported to be toxic to certain cell types, and researchers must be careful when handling and using the compound in their experiments.

Future Directions

There are several future directions for the study of 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide. One direction is the further study of its mechanism of action. The exact mechanism by which 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide inhibits the growth of cancer cells is not fully understood, and further research is needed to elucidate this mechanism. Another direction is the development of new derivatives of 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide that may have improved efficacy and reduced toxicity. Finally, the potential use of 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in combination with other anti-cancer drugs should be explored, as this may lead to improved treatment outcomes for cancer patients.
Conclusion:
In conclusion, 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is a promising compound for scientific research, particularly in the field of cancer research. Its potential applications, mechanism of action, and biochemical and physiological effects make it an important compound for further study. However, researchers must be aware of its potential toxicity and take appropriate precautions when handling and using the compound in their experiments.

Synthesis Methods

The synthesis of 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves the reaction of 2-methoxybenzoyl chloride with 1,3,5-trimethylpyrazole in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain pure 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide. This method has been reported to yield high purity and yield of 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide.

Scientific Research Applications

2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been studied for its potential use in various scientific research applications. One of the most promising applications is in cancer research. 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in preventing the growth and spread of cancer.

properties

IUPAC Name

2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9-13(10(2)17(3)16-9)15-14(18)11-7-5-6-8-12(11)19-4/h5-8H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWLTWIPRFQWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide

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